Engineering Autotaxin (ATX) Inhibitors: The Role of the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Scaffold in Drug Discovery
Engineering Autotaxin (ATX) Inhibitors: The Role of the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine Scaffold in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to complex, sp3-rich 3D scaffolds has revolutionized the development of highly selective kinase and enzyme inhibitors. Among these, the cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold has emerged as a cornerstone building block. This technical guide provides an in-depth analysis of this bicyclic system, exploring its structural causality, its critical role in targeting the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis, and field-proven protocols for its derivatization in high-throughput drug discovery.
Chemical Architecture & Physicochemical Properties
The structural brilliance of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine lies in its fused 5,7-bicyclic architecture. The molecule consists of a 5-membered pyrrolidine ring fused to a 7-membered azepine ring.
Mechanistic Design Advantages:
-
Conformational Rigidity: The cis-ring junction locks the molecule into a distinct "V-shaped" or cup-like conformation. This rigidity dictates precise dihedral angles, minimizing the entropic penalty upon target binding compared to flexible aliphatic chains.
-
High Fsp3 Character: The saturation of the carbon framework increases the fraction of sp3 carbons (Fsp3), which strongly correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability.
-
Orthogonal Protection: The presence of a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen (N-2) leaves the azepine nitrogen (N-6) available for immediate, regioselective functionalization.
Table 1: Physicochemical Profile
| Property | Value |
| Chemical Name | cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride |
| CAS Number | 1588507-46-3 (HCl salt) / 1251013-07-6 (Free base) |
| Molecular Formula | C13H25ClN2O2 (HCl salt) |
| Molecular Weight | 276.80 g/mol |
| Physical State | Solid (Non-hygroscopic as HCl salt) |
| Key Structural Features | Fused 5,7-bicyclic system, cis-stereocenter, orthogonal N-protection |
Data supported by commercial synthesis standards for custom screening libraries[1].
Biological Context: The ATX-LPA Axis
The primary therapeutic application of the cis-octahydro-pyrrolo[3,4-d]azepine scaffold is the synthesis of inhibitors targeting Autotaxin (ATX / ENPP2) . ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA).
LPA signals through six known G-protein coupled receptors (LPA1-6), driving cellular proliferation, migration, and survival. Dysregulation of this axis is a primary driver in fibrotic diseases (such as idiopathic pulmonary fibrosis) and tumor metastasis, making ATX a highly validated clinical target[2].
The rigid sp3 core of the pyrrolo-azepine scaffold is perfectly suited for the T-shaped ATX binding pocket. One nitrogen vector typically anchors a pharmacophore into the hydrophobic lipid-binding channel, while the other projects a zinc-binding or allosteric modulating group into the catalytic domain, as documented in3[3].
Fig 1. The ATX-LPA signaling cascade driving fibrotic pathology and cancer progression.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for the derivatization and biological evaluation of the scaffold.
Protocol A: Regioselective Functionalization (N-Amidation)
This protocol details the coupling of a carboxylic acid to the free azepine nitrogen, followed by Boc deprotection.
-
Causality Check: We utilize the HCl salt of the scaffold because it is highly stable against oxidation compared to the free base[4]. HATU is selected as the coupling reagent because its HOAt-based active ester efficiently overcomes the steric hindrance inherent to the fused bicyclic amine.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Rationale: Excess DIPEA is required to neutralize the HCl salt of the scaffold in the next step.
-
Coupling: Add cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride (1.0 eq) to the activated ester solution. Stir for 12 hours at room temperature.
-
Validation Checkpoint 1: Monitor reaction completion via LC-MS. Look for the mass corresponding to the Boc-protected intermediate.
-
Workup: Quench with saturated NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Boc Deprotection: Dissolve the crude intermediate in minimal DCM. Add 4M HCl in Dioxane (10 eq) and stir for 2 hours. Rationale: Dioxane provides a clean, anhydrous environment that prevents unwanted side reactions, cleanly precipitating the newly formed secondary amine as an HCl salt.
-
Validation Checkpoint 2: Confirm complete deprotection via 1H-NMR (disappearance of the 9H singlet at ~1.4 ppm).
Protocol B: In Vitro Autotaxin Inhibition Assay
To validate the synthesized derivatives, a coupled enzymatic assay is utilized to measure the release of choline from LPC[5].
-
Causality Check: We use an Amplex Red fluorogenic continuous readout rather than an endpoint assay. This allows for kinetic monitoring, which immediately flags false positives caused by compound aggregation or fluorescence quenching.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM CaCl2, 0.01% Triton X-100).
-
Enzyme/Probe Mix: Combine recombinant human ATX (2 nM final), Choline Oxidase (0.1 U/mL), Horseradish Peroxidase (HRP, 1 U/mL), and Amplex Red (50 µM) in the assay buffer.
-
Compound Incubation: Dispense 10 µL of the test compound (serial dilutions in DMSO) into a 384-well black microplate. Add 40 µL of the Enzyme/Probe mix. Incubate for 30 minutes at 37°C. Self-Validation: Include PF-8380 as a positive control and a "No ATX" well as a counter-screen to ensure the compound does not inhibit HRP or Choline Oxidase.
-
Substrate Addition: Initiate the reaction by adding 50 µL of LPC (14:0) substrate (20 µM final).
-
Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes. Calculate IC50 values based on the initial velocity of the linear phase.
Fig 2. Self-validating high-throughput workflow for ATX inhibitor hit identification.
Conclusion
The cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine scaffold is a highly versatile, stereochemically rigid building block that has fundamentally advanced the discovery of Autotaxin inhibitors. By projecting pharmacophores into the ATX catalytic and allosteric pockets at precise vectors, it overcomes the pharmacokinetic limitations of traditional planar molecules. Adhering to the rigorous synthesis and validation protocols outlined above ensures high-fidelity hit generation in modern drug discovery pipelines.
References
-
"1588507-46-3, Cis-2-Boc-Octahydro-Pyrrolo[3,4-D]Azepine Hydrochloride" , AccelaChem. URL:[1]
-
"Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors" , US Patent 11,098,048 B2. URL:[3]
-
"cis-Octahydro-1H-isoindole hydrochloride; CAS No.:161829-92-1" , ChemShuttle. URL:[4]
-
"New bicyclic derivatives" , WO Patent 2014048865A1. URL:[5]
-
"Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors" , US Patent 9,802,944 B2. URL:[2]
Sources
- 1. 1588507-46-3,Cis-2-Boc-Octahydro-Pyrrolo[3,4-D]Azepine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]
- 3. US11098048B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]
- 4. cis-Octahydro-1H-isoindole hydrochloride;CAS No.:161829-92-1 [chemshuttle.com]
- 5. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]
